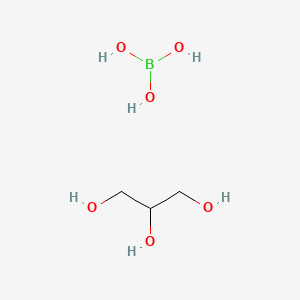

Einecs 255-712-6

Description

Properties

CAS No. |

42220-19-9 |

|---|---|

Molecular Formula |

C3H11BO6 |

Molecular Weight |

153.93 g/mol |

IUPAC Name |

boric acid;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.BH3O3/c4-1-3(6)2-5;2-1(3)4/h3-6H,1-2H2;2-4H |

InChI Key |

PEEKVIHQOHJITP-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C(C(CO)O)O |

Related CAS |

90268-18-1 |

Origin of Product |

United States |

Foundational & Exploratory

"physicochemical properties of Einecs 255-712-6"

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxy-5-nitrobenzaldehyde

Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde, identified by CAS number 116313-85-0, is a crucial intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and visual representations of these processes to support researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of 3,4-Dihydroxy-5-nitrobenzaldehyde are summarized in the tables below. These properties are critical for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow crystalline powder | [1][2][3][4] |

| Molecular Formula | C7H5NO5 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 183.12 g/mol | [1][2][3][4][7][9] |

| Melting Point | 145.0 to 149.0 °C | [10] |

| 147 °C | [5] | |

| 176-178 °C | [2] | |

| 147-149°C | [1] | |

| Boiling Point (Predicted) | 310.9 ± 42.0 °C | [5] |

| Density (Predicted) | 1.667 ± 0.06 g/cm³ | [5] |

| Flash Point | 141.1 °C | [5] |

| Vapor Pressure | 0.000319 mmHg at 25°C | [5] |

| Purity | ≥98.0% | [2][7] |

| ≥99.0% | [1][10] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1][5] |

| Soluble in polar organic solvents (e.g., ethanol, methanol) | [3] | |

| Slightly soluble or insoluble in water | [3] | |

| pKa (Predicted) | 4.78 ± 0.38 | [5] |

Experimental Protocols

Several methods for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde have been reported. The following are detailed protocols derived from the available literature.

Method 1: Demethylation of 5-Nitrovanillin using Hydrobromic Acid

This method involves the demethylation of 5-nitrovanillin to yield 3,4-dihydroxy-5-nitrobenzaldehyde.

Procedure:

-

A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.[11]

-

To the resulting mixture, 0.6 kg of charcoal is added, and the mixture is filtered.[11]

-

32 kg of water is added with stirring, and the solution is cooled to -10°C.[11]

-

Stirring is continued for an additional 2 hours.[11]

-

The crystalline product is then filtered and washed with water to yield the final product.[11]

Method 2: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This protocol describes the synthesis from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride and hydrochloric acid.

Procedure:

-

A mixture of 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid is stirred at 90°C for 17 hours.[12]

-

The mixture is then diluted with 100 mL of water and cooled to 3°C.[12]

-

After 1 hour, the product is filtered and washed with cold water.[12]

-

The crude product is dried in a vacuum at 100°C.[12]

-

For purification, the crude product is mixed with 275 mL of toluene and 2.0 g of activated carbon, and the mixture is refluxed for 45 minutes.[12]

-

The hot solution is filtered and then cooled to 3°C to obtain the purified product.[12]

Method 3: Dealkylation using Lithium Hydroxide and an Aromatic Mercapto Compound

This method is based on the dealkylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Procedure:

-

150 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 280 ml of N-methyl-2-pyrrolidone (NMP), 39 g of lithium hydroxide, and 90 ml of thiophenol are heated at 130°C for three hours under reduced pressure, and the distillate is collected.[13]

-

The mixture is cooled to 100°C, the pressure is normalized, and 1000 ml of hot water and 250 ml of concentrated hydrochloric acid are added.[13]

-

The mixture is stirred overnight at room temperature, kept for two hours at 0°C, filtered, washed with 200 ml of cold water, and dried to yield the product.[13]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde.

Caption: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde via Demethylation.

Caption: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 3,4-Dihydroxy 5-Nitrobenzaldehyde at an Affordable Price, Analytical Reagent Grade [nigamfinechem.co.in]

- 3. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 4. indiamart.com [indiamart.com]

- 5. chembk.com [chembk.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | CAS 116313-85-0 [matrix-fine-chemicals.com]

- 9. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3 4 Dihydroxy 5 Nitro Benzaldehyde Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]

- 11. prepchem.com [prepchem.com]

- 12. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 13. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Boric Acid-Glycerol Reaction Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reaction mechanisms of products formed from the reaction of boric acid and glycerol. This information is critical for professionals in research and drug development who utilize these versatile compounds in a range of applications, from pharmaceutical formulations to synthetic chemistry.

Introduction

The reaction between boric acid and glycerol, a well-established esterification process, yields a variety of borate esters. These products are of significant interest due to their unique chemical properties and diverse applications. Boric acid, a weak Lewis acid, reacts with polyols like glycerol, which contains cis-vicinal diols, to form stable cyclic esters.[1] This reaction is reversible and is fundamental to various chemical and biological processes. The resulting glyceroborate esters have found utility as antiseptics, in food preservation, and as catalysts in organic synthesis.[2][3] A deeper understanding of their synthesis and structural characteristics is paramount for their effective application and the development of novel derivatives.

Synthesis of Boric Acid-Glycerol Esters

The synthesis of boric acid-glycerol esters can be achieved through several methods, with the most common being direct esterification. The reaction typically involves heating a mixture of boric acid and glycerol, which results in the formation of various ester products and the elimination of water. The specific product distribution is influenced by the molar ratio of the reactants, reaction temperature, and time.

General Experimental Protocol: Synthesis of Bis(glycerol)borate

This protocol outlines a common method for the synthesis of bis(glycerol)borate, a frequently studied reaction product.

Materials:

-

Boric Acid (H₃BO₃)

-

Glycerol (C₃H₈O₃)

-

Toluene (optional, for azeotropic removal of water)

Procedure:

-

Combine boric acid and glycerol in a molar ratio of 1:2 in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene).[4]

-

For solvent-based synthesis, add toluene to the flask.[2]

-

Heat the reaction mixture to a temperature ranging from 110°C to 180°C.[2][4] For higher boiling point, solvent-free reactions, temperatures can be increased to 240-280°C.[5]

-

Continuously stir the mixture for a period of 4 to 7 hours.[2][6] During this time, water will be removed from the reaction mixture, either through azeotropic distillation with toluene or by evaporation at higher temperatures.

-

After the reaction is complete, if toluene was used, it is removed under reduced pressure to yield the crude product.[2]

-

The resulting product can be a viscous liquid or a solid, depending on the specific reaction conditions and the resulting ester composition.[4]

Variations in Synthesis

-

Molar Ratios: The ratio of boric acid to glycerol can be varied to influence the type of ester formed. For instance, reacting 3 moles of boric acid with 4-5 moles of glycerol (in the presence of a triglyceride) is a method used to produce boric esters of glycerol fatty acid esters.[5]

-

Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of more complex ester structures and drive the equilibrium towards the products by removing water. Reaction temperatures can range from ambient temperature when used as a catalyst system in water, up to 280°C for the synthesis of specific esters.[3][5]

Reaction Mechanism and Signaling Pathways

The reaction between boric acid and glycerol proceeds via a Lewis acid-catalyzed esterification. Boric acid acts as a Lewis acid, accepting a lone pair of electrons from a hydroxyl group of glycerol. This is followed by the elimination of a water molecule to form a borate ester. The reaction can proceed to form monoesters or cyclic diesters, with the latter being particularly stable due to the formation of five or six-membered rings.[7]

The formation of 1,2-glycerol boric acid and 1,3-glycerol boric acid has been shown to have similar reaction barrier heights, suggesting that both products can be formed in comparable amounts under kinetic control.[7] The reaction pathway involves the formation of a tetrahedral intermediate, which then eliminates water to form the final ester product.[2]

References

- 1. rsc.org [rsc.org]

- 2. Time-resolved crystallography of boric acid binding to the active site serine of the β-lactamase CTX-M-14 and subsequent 1,2-diol esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JPS5925396A - Preparation of boric acid ester of glycerol ester of fatty acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4515725A - Process for preparing boric esters of glycerol fatty acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Reaction mechanisms of boron esterification with different polyols | Poster Board #1157 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide on the Structural Elucidation and Analysis of 2,6-Di-tert-butyl-p-cresol (Butylated Hydroxytoluene)

Disclaimer: The EINECS number 255-712-6 provided in the topic corresponds to the reaction products of boric acid and propane-1,2,3-triol[1]. However, the request for an in-depth technical guide on structural elucidation and analysis is better suited for a well-defined and extensively studied compound. Therefore, this guide will focus on 2,6-Di-tert-butyl-p-cresol , also known as Butylated Hydroxytoluene (BHT), a compound with a vast body of scientific literature. BHT's corresponding EINECS number is 204-881-4 and its CAS number is 128-37-0[2][3].

Introduction

2,6-Di-tert-butyl-p-cresol (BHT) is a synthetic phenolic compound widely utilized for its antioxidant properties[2]. It is a lipophilic, white crystalline solid that is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of products[2]. Its primary function is to inhibit autoxidation, a process that can lead to rancidity in fats and oils[2]. This technical guide provides a comprehensive overview of the structural elucidation and analytical methodologies for BHT, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BHT is presented in Table 1. This data is crucial for its handling, analysis, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [4] |

| Molecular Weight | 220.35 g/mol | [4] |

| Appearance | White to pale-yellow crystalline solid | [4] |

| Odor | Slight, phenolic | [4] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 265 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene. | |

| CAS Number | 128-37-0 | [3][4] |

| EINECS Number | 204-881-4 | [2] |

Structural Elucidation

The structural confirmation of BHT is achieved through a combination of spectroscopic techniques that provide detailed information about its molecular framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum of BHT is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a singlet, indicating their chemical equivalence. The methyl protons of the p-cresol moiety also produce a singlet. The most prominent signal is a singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals include those for the quaternary carbons of the tert-butyl groups, the methyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

The IR spectrum of BHT exhibits characteristic absorption bands that confirm the presence of specific functional groups. A broad band in the region of 3650-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups are observed around 2950 cm⁻¹. Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. The NIST WebBook provides a reference IR spectrum for BHT.

Mass spectrometry of BHT typically shows a molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight[6]. A prominent fragment ion is often observed at m/z 205, resulting from the loss of a methyl group (CH₃) from the molecular ion. This fragmentation pattern is characteristic of tert-butyl containing compounds.

Analytical Methodologies

The quantification of BHT in various matrices is essential for quality control and regulatory compliance. Gas chromatography and high-performance liquid chromatography are the most common analytical techniques employed.

GC-MS is a powerful technique for the separation and identification of BHT. The method offers high sensitivity and selectivity. A common approach involves the use of a non-polar capillary column for separation, followed by mass spectrometric detection for confirmation and quantification[6][7].

HPLC is another widely used method for the analysis of BHT, particularly for samples that are not suitable for direct GC analysis. Reversed-phase HPLC with UV detection is a common setup. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water[8].

Antioxidant Mechanism of BHT

BHT functions as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reactions of oxidation.

Caption: Antioxidant mechanism of BHT via hydrogen atom donation to a free radical.

Experimental Protocols

This protocol is adapted from a method for the analysis of food packaging substances[9].

1. Objective: To quantify the concentration of BHT in a food simulant (e.g., 10% ethanol).

2. Materials:

-

GC-MS system with a triple-quadrupole mass spectrometer.

-

Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Helium carrier gas (99.999% purity).

-

BHT standard solution.

-

Dichloromethane (DCM), analytical grade.

-

Sodium chloride (NaCl).

-

Food simulant (10% v/v ethanol in water).

-

Vortex mixer and centrifuge.

3. Sample Preparation (Salt-Assisted Liquid-Liquid Extraction - SALLE):

-

To 5 mL of the food simulant sample in a centrifuge tube, add 0.5 g of NaCl.

-

Vortex for 1 minute to dissolve the salt.

-

Add 2 mL of DCM.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean vial for GC-MS analysis.

4. GC-MS Parameters:

-

Injector Temperature: 260 °C

-

Injection Mode: Splitless

-

Carrier Gas Flow: 1 mL/min (Helium)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp at 10 °C/min to 300 °C.

-

Hold at 300 °C for 5 minutes.

-

-

Transfer Line Temperature: 300 °C

-

Ion Source Temperature: 250 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM). For BHT, monitor the transition from the precursor ion (m/z 220) to a product ion (e.g., m/z 205).

5. Data Analysis:

-

Construct a calibration curve using standard solutions of BHT.

-

Quantify the amount of BHT in the samples by comparing their peak areas to the calibration curve.

Caption: Workflow for the GC-MS analysis of BHT.

This protocol is based on a general reversed-phase HPLC method[8].

1. Objective: To determine the concentration of BHT in a liquid sample.

2. Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

BHT standard solution.

-

Acetonitrile (HPLC grade).

-

Ultrapure water.

-

Phosphoric acid or formic acid (for MS compatibility).

3. Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).

-

Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

-

Degas the mobile phase before use.

4. HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 280 nm

5. Procedure:

-

Prepare a series of standard solutions of BHT in the mobile phase.

-

Inject the standards to generate a calibration curve.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the sample and record the chromatogram.

6. Data Analysis:

-

Identify the BHT peak based on its retention time compared to the standard.

-

Calculate the concentration of BHT in the sample using the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and analysis of 2,6-Di-tert-butyl-p-cresol (BHT). The combination of spectroscopic and chromatographic techniques allows for the unambiguous identification and accurate quantification of this important antioxidant in a variety of matrices. The provided experimental protocols serve as a starting point for the development of robust analytical methods for BHT in research and industrial settings.

References

- 1. Einecs 255-712-6 | 42220-19-9 | Benchchem [benchchem.com]

- 2. 2,6-DI-TERT-BUTYL-4-CRESOL - Ataman Kimya [atamanchemicals.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. osha.gov [osha.gov]

- 5. 2,6-Di-tert-butyl-p-cresol 128-37-0 | TCI Deutschland GmbH [tcichemicals.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 8. Separation of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. pure.au.dk [pure.au.dk]

An In-depth Technical Guide to the Spectroscopic Data of Glyceryl Borate (EINECS 255-712-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for glyceryl borate, identified by EINECS number 255-712-6. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Introduction to Glyceryl Borate

Glyceryl borate is the reaction product of boric acid and glycerol.[1][2] Depending on the stoichiometry of the reactants, various structures can be formed, including monocyclic and bicyclic borate esters. A common and well-characterized form is the bis(glycerol)borate complex, which can exist as a conjugate base in various salts.[3][4] This guide focuses on the spectroscopic characterization of these glyceryl borate species.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for glyceryl borate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of glyceryl borate in solution. Both ¹¹B and ¹³C NMR have been employed to characterize the various species present in equilibrium.

Table 1: ¹¹B NMR Spectroscopic Data for Glyceryl Borate Species [3]

| Species | Chemical Shift (δ) in D₂O (ppm) |

| Five-membered bis(glycerol)borate | 10.67 |

| Five-membered mono(glycerol)borate or mixed five-six-membered bis(glycerol)borate | 6.67 |

Table 2: ¹³C NMR Spectroscopic Data for Glyceryl Borate and Related Species [3]

| Species | Chemical Shift (δ) in CD₃CN (ppm) | Chemical Shift (δ) in D₂O (ppm) |

| "Bounded" glycerol | 65.3, 67.7, 67.9 | 63.3, 63.5, 72.5 |

| Free glycerol | 64.13, 73.12 | 62.3, 71.9 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode has been used to identify the bis(glycerol)borate anion.

Table 3: ESI-MS Data for the Bis(glycerol)borate Anion [2][3]

| Ion | m/z (Negative Mode) |

| [B(C₃H₆O₃)₂]⁻ | 191.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in glyceryl borate.

Table 4: IR Absorption Maxima for Bis(glycerol)boric Acid (H[Gly₂B]) [3]

| Wavenumber (cm⁻¹) |

| 3339 |

| 2922 |

| 1476 |

| 1407 |

| 1323 |

| 1276 |

| 1171 |

| 1109 |

| 1031 |

| 977 |

| 923 |

| 833 |

Table 5: IR Absorption Maxima for Sodium Bis(glycerol)borate (Na[Gly₂B]) [3]

| Wavenumber (cm⁻¹) |

| 3235 |

| 2914 |

| 2865 |

| 1658 |

| 1067 |

| 1038 |

| 1012 |

| 940 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Bis(glycerol)boric Acid (H[Gly₂B])[3]

-

To a 1 L flask, add boric acid (61.83 g, 1 mol) and glycerol (190 g, 2 mol).

-

Add 500 mL of toluene to the flask.

-

Heat the mixture to 110 °C and stir for 4 hours.

-

Continuously remove the water byproduct via azeotropic distillation.

-

After the reaction is complete, remove the toluene under vacuum to yield the bis(glycerol)boric acid.

NMR Spectroscopy[3]

-

¹¹B NMR: Spectra were recorded on a Varian Gemini 200 BB instrument operating at 64.167 MHz.

-

¹³C NMR: Spectra were recorded on the same instrument at 67.5 MHz.

-

¹H NMR: Measurements were conducted on a Bruker Advance II 250 spectrometer operating at 250 MHz.

-

Solvent: Deuterated water (D₂O) or deuterated acetonitrile (CD₃CN) were used as solvents.

Mass Spectrometry[3]

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) was performed in negative ion mode.

-

Sample Preparation: The sample was introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions was analyzed.

Infrared (IR) Spectroscopy[3]

-

Instrument: A Perkin-Elmer Spectrum One FTIR-ATR spectrometer was used.

-

Technique: Attenuated Total Reflectance (ATR) was employed for sample analysis.

-

Spectral Range: Spectra were recorded in the range of 4000-400 cm⁻¹.

-

Sample Preparation: The pure compound was analyzed directly.

Visualization of the Formation of Glyceryl Borate

As glyceryl borate is not known to be involved in biological signaling pathways, the following diagram illustrates the chemical reaction pathway for its formation from boric acid and glycerol.

Caption: Reaction pathway for the formation of bis(glycerol)borate from boric acid and glycerol.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of glyceryl borate. The presented NMR, MS, and IR data, along with detailed experimental protocols, offer valuable information for researchers and professionals working with this compound. The provided diagram illustrates the fundamental chemical transformation involved in its synthesis. This compilation of data is intended to facilitate further research and application of glyceryl borate in various scientific and industrial fields.

References

Technical Guide: Stability and Degradation of 2-Ethylhexyl 4-Methoxycinnamate (Einecs 255-712-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-ethylhexyl 4-methoxycinnamate, a widely used UVB filter in pharmaceutical and cosmetic formulations, identified by EINECS number 255-712-6. This document details the compound's susceptibility to photodegradation, its primary degradation pathways, and the resulting byproducts. Furthermore, it outlines established experimental protocols for assessing its stability, including chromatographic and spectroscopic methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulating stable and effective products containing this active ingredient.

Chemical Identification

The chemical substance corresponding to EINECS number 255-712-6 is 2-ethylhexyl 4-methoxycinnamate. It is also commonly known by several synonyms.

| Identifier | Value |

| EINECS Number | 255-712-6 |

| CAS Number | 5466-77-3 |

| INCI Name | Ethylhexyl Methoxycinnamate |

| USAN Name | Octinoxate |

| Chemical Name | 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate |

| Molecular Formula | C18H26O3 |

| Molar Mass | 290.40 g/mol |

| Common Trade Names | Parsol MCX, Uvinul MC80, Eusolex 2292 |

Stability Profile

The stability of 2-ethylhexyl 4-methoxycinnamate is a critical factor in the efficacy and safety of final formulations. Its stability is primarily influenced by exposure to ultraviolet (UV) radiation and, to a lesser extent, by thermal stress and the presence of other chemical agents.

Photostability

2-Ethylhexyl 4-methoxycinnamate is known to be photolabile, meaning it degrades upon exposure to UV radiation. This degradation can lead to a reduction in its UVB-filtering efficacy. The trans (E) isomer is the active form that provides UV protection; however, upon UV exposure, it can undergo isomerization to the cis (Z) isomer, which has a lower molar absorption coefficient and thus offers less protection.[1]

Several studies have quantified the photodegradation of 2-ethylhexyl 4-methoxycinnamate. For instance, it has been reported to lose 10% of its SPF protection ability within 35 minutes of sun exposure. In the presence of other UV filters, such as avobenzone, the photodegradation of 2-ethylhexyl 4-methoxycinnamate can be accelerated.[2]

Thermal Stability

In the absence of light, 2-ethylhexyl 4-methoxycinnamate is chemically stable under standard ambient conditions (room temperature).[3] Studies have shown that it is stable up to 240°C.[4] When stored in the dark at temperatures ranging from 4°C to 60°C for one month, no significant degradation has been detected.[5] However, its thermal stability can be influenced by the presence of other ingredients in a formulation.

Stability in Formulations

The stability of 2-ethylhexyl 4-methoxycinnamate is highly dependent on the formulation matrix. The presence of photostabilizers, such as octocrylene, can improve its photostability. Conversely, interactions with other ingredients, particularly the UVA filter avobenzone, can lead to accelerated photodegradation of both compounds through a process predominated by photolysis over photoisomerization.[1][2] The encapsulation of 2-ethylhexyl 4-methoxycinnamate has been shown to enhance its thermal stability.[4]

Degradation Pathways

The primary degradation pathway for 2-ethylhexyl 4-methoxycinnamate is initiated by UV radiation. Other degradation routes can occur in the presence of reactive chemical species like chlorine.

Photodegradation

Upon exposure to UV radiation, 2-ethylhexyl 4-methoxycinnamate primarily undergoes two main degradation processes:

-

Trans-Cis Isomerization: This is the predominant photodegradation mechanism where the more stable and effective trans-isomer is converted to the less effective cis-isomer.[1][6] This process is reversible to some extent, but the equilibrium under continuous UV exposure favors the formation of the cis-isomer, leading to a net loss of UV protection.

-

Photolysis: In some cases, particularly when formulated with other photolabile compounds like avobenzone, 2-ethylhexyl 4-methoxycinnamate can undergo irreversible cleavage, a process known as photolysis.[1][2] This results in the formation of smaller degradation products.

Degradation in Chlorinated Water

Studies have shown that 2-ethylhexyl 4-methoxycinnamate can degrade in chlorinated water, such as in swimming pools. The reaction with chlorine can lead to the formation of chlorinated by-products.[7] These by-products may have different toxicological profiles than the parent compound.

Degradation Products

The degradation of 2-ethylhexyl 4-methoxycinnamate leads to the formation of several byproducts, the nature of which depends on the degradation pathway.

| Degradation Pathway | Major Degradation Products |

| Trans-Cis Photoisomerization | Z-octyl-p-methoxycinnamate[5][6] |

| Photolysis | 4-methoxybenzaldehyde, 2-ethylhexanol[8] |

| Degradation in Chlorinated Water | Mono- and di-chloro-substituted by-products[7] |

| Biodegradation in River Sediments | 4-mercaptobenzoic acid, 3-methoxyphenol[9] |

| Oxidation (in the presence of H2O2/UV) | Chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, 4-methoxyphenol[10][11] |

Experimental Protocols

The assessment of the stability and degradation of 2-ethylhexyl 4-methoxycinnamate relies on various analytical techniques. Below are detailed methodologies for key experiments.

Photostability Testing

A general protocol for in vitro photostability testing of a formulation containing 2-ethylhexyl 4-methoxycinnamate involves the following steps:

-

Sample Preparation: A thin film of the test formulation is uniformly applied to a suitable substrate, such as quartz plates or polymethyl methacrylate (PMMA) plates.

-

Irradiation: The prepared samples are exposed to a controlled dose of UV radiation from a solar simulator. The light source should have a spectral distribution that mimics natural sunlight.

-

Extraction: After irradiation, the UV filter is extracted from the substrate using a suitable solvent, such as methanol or ethanol.

-

Analysis: The concentration of the remaining 2-ethylhexyl 4-methoxycinnamate and the formation of any degradation products are quantified using High-Performance Liquid Chromatography (HPLC).[2]

-

Comparison: The results from the irradiated samples are compared to those of non-irradiated control samples to determine the extent of degradation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water, often with a pH-adjusting buffer.[4][12]

-

Detection: The UV detector is typically set to the wavelength of maximum absorbance for 2-ethylhexyl 4-methoxycinnamate, which is around 310 nm.[3]

-

Quantification: The concentration of 2-ethylhexyl 4-methoxycinnamate and its degradation products are determined by comparing their peak areas to those of certified reference standards.

Visualizations

Degradation Pathways

Caption: Primary photodegradation pathways of 2-ethylhexyl 4-methoxycinnamate.

Experimental Workflow

Caption: General experimental workflow for assessing the photostability of 2-ethylhexyl 4-methoxycinnamate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. spflist.com [spflist.com]

Navigating the Solubility Landscape of 3,3'-Diindolylmethane (DIM)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chemical Identity Clarification

It is imperative to distinguish between the queried Einecs number and the compound for which substantial solubility data exists.

-

Einecs 255-712-6: This number is officially assigned to "Boric acid (H3BO3), reaction products with glycerol."[1][2][3][4] While boric acid itself is known to have high water solubility, specific quantitative solubility data for its reaction product with glycerol in various organic solvents is not prevalent in the reviewed literature.[8]

-

3,3'-Diindolylmethane (DIM): This compound, with CAS number 1968-05-4, is a bioactive metabolite of indole-3-carbinol found in cruciferous vegetables.[5] It is the subject of the solubility data presented in this guide.

Quantitative Solubility of 3,3'-Diindolylmethane (DIM)

The solubility of DIM has been determined in a range of solvents relevant to preclinical and pharmaceutical development. The following table summarizes the available quantitative data.

| Solvent System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (198.93 mM) | [6] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (405.99 mM) | [7] |

| Ethanol | ~15 mg/mL | [5] |

| Ethanol | 18 mg/mL (73.07 mM) | [6] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | [5] |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5] |

| Water | Insoluble | [6] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (10.15 mM) | [7] |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and gold-standard technique for determining the equilibrium solubility of a compound.[9] While specific protocols for the cited DIM solubility data are not exhaustively detailed in the source documents, a general methodology can be outlined.

Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Generalized Shake-Flask Protocol:

-

Preparation: Add an excess of crystalline 3,3'-Diindolylmethane to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation or filtration. Care must be taken to avoid any changes in temperature that could affect solubility.

-

Quantification: Analyze the concentration of DIM in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

For aqueous solubility determination of sparingly soluble compounds like DIM, a common practice involves first dissolving the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then diluting this stock solution with the aqueous buffer.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Caption: Generalized workflow for solubility determination via the shake-flask method.

Conclusion

This guide provides a detailed summary of the solubility of 3,3'-Diindolylmethane in various solvents, which is crucial for its development as a therapeutic agent. The significant hydrophobicity of DIM presents challenges for its formulation and bioavailability, as evidenced by its low solubility in aqueous media.[10] The compiled data and outlined experimental protocols offer a valuable resource for researchers and scientists in the field of drug development, enabling informed decisions on solvent selection for in vitro assays, formulation strategies, and further preclinical investigations. It is crucial for future research to accurately reference compounds by their CAS numbers to avoid confusion with unrelated substances identified by different nomenclature systems.

References

- 1. Page loading... [guidechem.com]

- 2. chemnet.com [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Boric acid (H3BO3), reaction products with glycerol | C3H11BO6 | CID 6451841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 42220-19-9 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Boric Acid and Glycerol Reaction Products: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the available toxicological data for boric acid and glycerol. It is crucial to note that there is a significant lack of specific toxicological studies on the direct reaction products of boric acid and glycerol, such as boroglycerin or glycerol borate esters. The information presented herein focuses on the well-documented toxicological profiles of the parent compounds, with boric acid being the primary component of toxicological concern. In aqueous environments, it is plausible that any formed esters may hydrolyze, releasing boric acid and glycerol. Therefore, the toxicological profile of boric acid is considered highly relevant to assessing the potential risks of their reaction products.

Introduction

Boric acid is a weak Lewis acid of boron that sees wide application as an insecticide, antiseptic, and in various industrial processes.[1][2][3] Glycerol, a simple polyol compound, is a common solvent and humectant in pharmaceutical, food, and cosmetic industries. When reacted, boric acid and glycerol form a series of borate esters, collectively known as boroglycerin or glycerol borates. This reaction is well-documented and results in an increase in the acidity of the solution.

This technical guide synthesizes the available toxicological data for boric acid and glycerol, providing researchers, scientists, and drug development professionals with a reference for assessing the potential toxicological implications of their reaction products. Due to the aforementioned data gap, the focus remains on the individual reactants.

Reaction of Boric Acid and Glycerol

Boric acid reacts with polyols like glycerol to form chelate complexes. This esterification reaction involves the formation of five- or six-membered rings, with the boron atom at the center. The formation of these complexes results in the release of protons, leading to a decrease in the pH of the solution.

Figure 1: Simplified reaction of boric acid and glycerol to form boroglycerin.

Toxicological Profile of Boric Acid

The toxicity of boric acid has been extensively studied. It can be absorbed orally, through abraded skin, and via inhalation, with excretion primarily occurring through urine.[4]

Acute Toxicity

Acute toxicity from boric acid ingestion is characterized by gastrointestinal distress, including nausea, vomiting (which may be blue-green in color), and diarrhea.[1][5][6] In severe cases, a characteristic erythematous rash, often described as a "boiled lobster" appearance, can occur, followed by exfoliation.[1][6] Neurological symptoms may include headaches, lethargy, restlessness, and seizures.[5][6] High doses can lead to renal failure, shock, and death.[5][6][7]

Table 1: Acute Oral Toxicity of Boric Acid

| Species | Sex | LD50 (mg/kg) | Reference |

| Rat | Male | 3450 | [5] |

| Rat | Female | 4080 | [5] |

Chronic Toxicity and Reproductive Effects

Chronic exposure to boric acid is of greater concern than acute ingestion.[6] The primary endpoint for chronic toxicity is reproductive and developmental toxicity.[4] Studies in animals have demonstrated that repeated exposure to boric acid can lead to testicular atrophy and reduced fetal weight.[3][4]

Table 2: Toxic Doses of Boric Acid in Humans

| Population | Acute Oral Toxic Dose | Reference |

| Newborns | 1 - 3 g | [6] |

| Infants | 5 g | [6] |

| Adults | 20 g | [6] |

Genotoxicity and Carcinogenicity

The available evidence suggests that boric acid and other boron-containing compounds are not genotoxic.[4] A two-year carcinogenicity study in mice showed no evidence of carcinogenicity.[4][8]

In Vitro Studies

Recent in vitro studies have explored the effects of boric acid on specific cell types. One study found that boric acid was neither cytotoxic nor genotoxic to human Sertoli cells in a wide concentration range (0.5-1000 μM).[9] Another study on rat Sertoli cells indicated that low doses of boron (<0.5 mmol/L) could improve cell viability and inhibit apoptosis, while high doses (>5.0 mmol/L) exhibited toxic effects.[10]

Toxicological Profile of Glycerol

Glycerol is generally considered to be of low toxicity. Safety Data Sheets for glycerol do not classify it as a hazardous substance.[11][12][13][14]

Table 3: Acute Toxicity of Glycerol

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 12,600 | [11] |

| Mouse | Oral | 23,000 | [11] |

| Rabbit | Oral | 27,000 | [11] |

| Rat | Dermal | >10,000 | [11] |

| Rat | Intravenous | 5,566 | [11] |

| Mouse | Intravenous | 7,560 | [11] |

| Rabbit | Intravenous | 5,300 | [11] |

Adverse effects in humans following oral administration of large doses of glycerol may include headache, dizziness, nausea, vomiting, thirst, and diarrhea.[11]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of specific boric acid-glycerol reaction products are not available in the literature. The following sections describe the general methodologies used in key toxicological studies of boric acid.

Acute Oral Toxicity (LD50) Determination in Rodents

This protocol is a generalized representation based on standard OECD guidelines for acute oral toxicity testing.

Figure 2: Generalized workflow for an acute oral toxicity study.

Methodology:

-

Animal Selection and Acclimation: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex are typically used for initial dose-ranging studies, followed by studies in both sexes. Animals are acclimated to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing to promote absorption. Water is provided ad libitum.

-

Dose Preparation and Administration: Boric acid is dissolved or suspended in a suitable vehicle (e.g., distilled water). The test substance is administered in a single dose by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)

This protocol is a generalized representation of an in vitro cytotoxicity assay used to assess the effects of a substance on cell viability.

Methodology:

-

Cell Culture: A suitable human or animal cell line (e.g., human Sertoli cells) is cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.[9]

-

Treatment: The culture medium is replaced with medium containing various concentrations of the test substance (e.g., boric acid). Control wells receive the vehicle only.

-

Incubation: The cells are incubated with the test substance for a defined period (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a vital dye that is taken up by viable cells.

-

Dye Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell viability) can be calculated.

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanism of boric acid toxicity is not fully understood. It is thought to act as a general cellular poison.[6] The organ systems most commonly affected are the skin, gastrointestinal tract, brain, liver, and kidneys.[6][7] Reproductive toxicity, particularly affecting the male reproductive system, is a key concern with chronic exposure.

Figure 3: Conceptual overview of boric acid toxicity pathways.

Conclusion

While the reaction of boric acid and glycerol is well-characterized chemically, a significant data gap exists regarding the specific toxicological profile of the resulting boroglycerin esters. The available information strongly suggests that the toxicological properties of any such mixture would be predominantly dictated by the concentration and bioavailability of boric acid. Boric acid exhibits acute toxicity at high doses, with the gastrointestinal, renal, and central nervous systems being primary targets. Of greater significance for risk assessment is its established reproductive and developmental toxicity following chronic exposure. Glycerol, in contrast, is of low toxicological concern.

For professionals in research and drug development, it is recommended that any formulation containing boric acid and glycerol be evaluated based on the well-established toxicological endpoints of boric acid, assuming potential hydrolysis and bioavailability of the boric acid moiety. Further research is warranted to elucidate the specific toxicological properties of isolated boric acid-glycerol reaction products to fill the current knowledge gap.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Boro glycerine - Wikipedia [en.wikipedia.org]

- 3. rti.org [rti.org]

- 4. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boric Acid Technical Fact Sheet [npic.orst.edu]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. Multiple Organ Damage Due to Boric Acid Toxicity [apjmt.mums.ac.ir]

- 8. Toxicity and carcinogenicity studies of boric acid in male and female B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity, genotoxicity, oxidative stress, apoptosis, and cell cycle arrest in human Sertoli cells exposed to boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Boron on Cytotoxicity, Apoptosis, and Cell Cycle of Cultured Rat Sertoli Cells In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datawell.nl [datawell.nl]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

Einecs 255-712-6: A Technical Guide to a UVCB Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 255-712-6, identified by the CAS number 42220-19-9, is the reaction product of boric acid and propane-1,2,3-triol (glycerol).[1][2] Due to the nature of its manufacturing process and the potential for variability in the reaction, it is classified as a UVCB substance – a substance of Unknown or Variable composition, Complex reaction products or Biological materials. The assessment of UVCB substances presents unique challenges compared to well-defined, mono-constituent substances, necessitating specialized approaches to characterize their potential hazards.[3]

This technical guide provides an in-depth overview of this compound, focusing on the scientific and regulatory frameworks for its assessment. Given the limited availability of direct experimental data on the UVCB substance itself, this guide emphasizes the use of data from its primary constituents, boric acid and glycerol, within a read-across framework, a cornerstone of modern chemical risk assessment under regulations like REACH.[3]

Chemical Identity and Composition

This compound is not a single, well-defined molecule but rather a complex mixture. The reaction between boric acid and glycerol can lead to the formation of various borate esters of glycerol. The exact composition of the mixture can vary depending on the reaction conditions.

| Identifier | Value |

| EC Number | 255-712-6 |

| CAS Number | 42220-19-9 |

| IUPAC Name | Boric acid; propane-1,2,3-triol |

| Molecular Formula | C3H11BO6 |

The assessment of such complex substances requires a comprehensive characterization of their constituents to the extent possible. Regulatory bodies like the European Chemicals Agency (ECHA) provide guidance on the identification and naming of UVCB substances.[4][5][6]

Physicochemical Properties (Read-Across Approach)

Direct experimental data on the physicochemical properties of the this compound mixture is scarce. Therefore, a read-across approach, utilizing data from its well-characterized constituents, boric acid and glycerol, is employed to estimate the properties of the UVCB substance.

Table 1: Physicochemical Properties of Boric Acid and Glycerol

| Property | Boric Acid | Glycerol |

| Molecular Weight ( g/mol ) | 61.83 | 92.09 |

| Melting Point (°C) | 170.9 | 18.2 |

| Boiling Point (°C) | 300 | 290 |

| Water Solubility | Soluble | Miscible |

| log Kow | -1.09 | -1.76 |

This data is compiled from various scientific sources.

The properties of the UVCB substance are expected to be influenced by the properties of its components. For instance, the solubility and partitioning behavior will depend on the degree of esterification and the presence of unreacted boric acid and glycerol.

Toxicological Profile (Read-Across Approach)

The toxicological assessment of this compound relies heavily on the known toxicological profiles of boric acid and glycerol.

Table 2: Acute Oral Toxicity of Boric Acid and Glycerol

| Substance | Species | LD50 (mg/kg bw) |

| Boric Acid | Rat | 2660 |

| Boric Acid | Mouse | 3450 |

| Glycerol | Rat | 12600 |

| Glycerol | Mouse | 8700 |

This data is compiled from various toxicological studies.

The toxicity of the UVCB substance will be a function of the toxicity of its individual components and their respective concentrations in the mixture. Boric acid is known to have reproductive and developmental toxicity, which would be a key consideration in the risk assessment of this compound.

Ecotoxicological Profile (Read-Across Approach)

Similarly, the ecotoxicological properties of this compound are inferred from the data available for its constituents.

Table 3: Ecotoxicity of Boric Acid and Glycerol

| Substance | Organism | Endpoint | Value (mg/L) |

| Boric Acid | Fish (various) | 96h LC50 | 100 - 279 |

| Boric Acid | Daphnia magna | 48h EC50 | 133 |

| Glycerol | Fish (various) | 96h LC50 | > 5000 |

| Glycerol | Daphnia magna | 24h EC50 | > 10000 |

This data is compiled from various ecotoxicological studies.

The environmental fate and effects of the UVCB substance will be determined by the combined properties of its components.

Experimental Protocols for UVCB Substances

The testing of UVCB substances like this compound follows specific guidance from regulatory bodies such as the OECD and ECHA to address their complex nature. A tiered and integrated approach is often necessary.[7][8]

6.1. Substance Identification and Characterization

The first step is a thorough characterization of the substance. This involves:

-

Detailed description of the manufacturing process: This helps in understanding the potential composition and variability of the substance.

-

Analytical techniques: Techniques like chromatography (GC, HPLC) and spectroscopy (MS, NMR) are used to identify and quantify the constituents to the extent technically feasible.

6.2. In Silico and In Vitro Methods

-

Quantitative Structure-Activity Relationship (QSAR): Computational models are used to predict the physicochemical, toxicological, and ecotoxicological properties of the identified constituents, helping to fill data gaps.

-

In Vitro Assays: A battery of in vitro tests can be employed to assess specific toxicological endpoints like genotoxicity, skin sensitization, and endocrine disruption potential of the whole substance or its fractions.

6.3. Whole Substance Testing

For certain endpoints, testing the UVCB substance as a whole is necessary to account for potential synergistic or antagonistic effects of the mixture. This is particularly relevant for:

-

Aquatic toxicity testing: OECD test guidelines (e.g., TG 201, 202, 203) are adapted for complex substances.

-

Biodegradation studies: OECD TG 301 series can be used to assess the ready biodegradability of the substance as a whole.

6.4. Read-Across Justification

A robust read-across justification is crucial. This involves:

-

Grouping of constituents: Components with similar structures and properties are grouped together.

-

Data gap filling: Data from well-characterized source substances (in this case, boric acid and glycerol) are used to predict the properties of the target UVCB substance.

-

Uncertainty analysis: The uncertainties associated with the read-across approach are clearly documented.

Visualizations

Diagram 1: UVCB Assessment Workflow

A generalized workflow for the assessment of UVCB substances.

Diagram 2: Read-Across Logic for this compound

The logical relationship of using source data to assess the target UVCB.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Boric acid (H3BO3), reaction products with glycerol | C3H11BO6 | CID 6451841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42220-19-9 | Benchchem [benchchem.com]

- 4. Petroleum UVCB testing [intertek.com]

- 5. Complex substances - Eurofins Scientific [eurofins.com]

- 6. oecd.org [oecd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cefic-lri.org [cefic-lri.org]

An In-Depth Technical Guide to the Identification of Impurities in the Synthesis of 2-Ethylhexyl 4-Methoxycinnamate

Disclaimer: The user-provided EINECS number 255-712-6 corresponds to the reaction products of boric acid and glycerol. However, the request for a technical guide on synthesis impurities strongly suggests an interest in a different substance. Based on common industrial chemical synthesis, this guide will focus on 2-ethylhexyl 4-methoxycinnamate (also known as Octinoxate), a widely used sunscreen agent.

Introduction

2-Ethylhexyl 4-methoxycinnamate is a key active ingredient in a vast array of sunscreen and cosmetic products, prized for its efficacy in absorbing UVB radiation. The purity of this compound is of paramount importance to ensure both its performance and, critically, the safety of the end-user. The synthesis of 2-ethylhexyl 4-methoxycinnamate can proceed through several distinct chemical pathways, each with its own unique profile of potential process-related impurities. These impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, and degradation of the final product.

This technical guide provides a comprehensive overview of the common synthetic routes to 2-ethylhexyl 4-methoxycinnamate, a detailed analysis of the potential impurities associated with each route, and robust analytical methodologies for their identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of this important cosmetic ingredient.

Synthetic Routes and Associated Impurities

The commercial production of 2-ethylhexyl 4-methoxycinnamate is primarily achieved through three main synthetic methodologies. Each of these routes is associated with a specific set of potential impurities that must be monitored and controlled.

Claisen Condensation followed by Transesterification

This classic approach involves a two-step process. The first step is a Claisen condensation of anisaldehyde with an alkyl acetate (commonly ethyl acetate) in the presence of a base (like sodium ethoxide) to yield ethyl 4-methoxycinnamate. The second step is the transesterification of this intermediate with 2-ethylhexanol, typically catalyzed by an acid such as p-toluenesulfonic acid, to produce the final product.[1]

Potential Impurities:

-

Unreacted Starting Materials: Anisaldehyde, ethyl acetate, 2-ethylhexanol.

-

Intermediate: Ethyl 4-methoxycinnamate.

-

By-products and Degradants:

-

4-Methoxycinnamic acid: Formed by the hydrolysis of either the intermediate or the final product.[1]

-

Di-2-ethylhexyl ether: Can be formed from the dehydration of 2-ethylhexanol under acidic conditions at elevated temperatures.

-

Polymers: Polymerization of the cinnamate esters can occur at high temperatures.

-

-

Catalyst Residues: p-Toluenesulfonic acid or its salts.

Heck Reaction

The Heck reaction provides a more direct route to 2-ethylhexyl 4-methoxycinnamate by the palladium-catalyzed coupling of an aryl halide (typically 4-bromoanisole or 4-iodoanisole) with 2-ethylhexyl acrylate.[2][3] This reaction is often carried out in the presence of a base, such as a trialkylamine.

Potential Impurities:

-

Unreacted Starting Materials: 4-bromoanisole or 4-iodoanisole, 2-ethylhexyl acrylate.

-

By-products and Degradants:

-

Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide.

-

Isomers: Positional isomers of the final product may form depending on the reaction conditions.

-

Trialkylamine salts: For example, triethylamine hydrobromide or hydroiodide.[4]

-

-

Catalyst Residues: Residual palladium and phosphine ligands (if used).

Direct Esterification

This method involves the direct esterification of 4-methoxycinnamic acid with 2-ethylhexanol, usually in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.

Potential Impurities:

-

Unreacted Starting Materials: 4-methoxycinnamic acid, 2-ethylhexanol.

-

By-products and Degradants:

-

Di-2-ethylhexyl ether: As in the transesterification route.

-

Anhydrides of 4-methoxycinnamic acid: Can form under certain conditions.

-

-

Catalyst Residues: The acid catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).

Data Presentation: Summary of Potential Impurities

| Synthesis Route | Starting Materials | Intermediates | By-products & Degradants | Catalyst Residues |

| Claisen Condensation & Transesterification | Anisaldehyde, Ethyl acetate, 2-Ethylhexanol | Ethyl 4-methoxycinnamate | 4-Methoxycinnamic acid, Di-2-ethylhexyl ether, Polymers | p-Toluenesulfonic acid |

| Heck Reaction | 4-Bromoanisole/4-Iodoanisole, 2-Ethylhexyl acrylate | - | Homocoupling products, Positional isomers, Trialkylamine salts | Palladium, Phosphine ligands |

| Direct Esterification | 4-Methoxycinnamic acid, 2-Ethylhexanol | - | Di-2-ethylhexyl ether, Anhydrides of 4-methoxycinnamic acid | Acid catalyst (e.g., H₂SO₄) |

Experimental Protocols for Impurity Identification

The identification and quantification of impurities in 2-ethylhexyl 4-methoxycinnamate are predominantly carried out using chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 2-ethylhexyl 4-methoxycinnamate sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as methanol or hexane.

-

Vortex the solution to ensure homogeneity.

-

If necessary, derivatization can be performed to improve the volatility and chromatographic behavior of certain impurities (e.g., silylation of acidic or alcoholic groups).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (split or splitless mode depending on the expected impurity concentration).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes.

-

Ramp 2: 20 °C/min to 300 °C, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Data Analysis:

Identification of impurities is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known reference standards. For unknown impurities, the mass spectra can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification, which should then be confirmed by synthesizing the proposed impurity and running it as a reference standard. Quantification is performed by constructing a calibration curve using certified reference standards of the identified impurities.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a widely used and robust method for the analysis of 2-ethylhexyl 4-methoxycinnamate and its non-volatile impurities.

Sample Preparation:

-

Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase or a suitable solvent mixture (e.g., methanol:water 90:10 v/v).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

-

HPLC System: Shimadzu LC-20AD or equivalent, equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).[5] The exact ratio may need to be optimized depending on the specific impurities being targeted.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 310 nm (the λmax of 2-ethylhexyl 4-methoxycinnamate).

-

Injection Volume: 20 µL.

Data Analysis:

Impurities are identified based on their retention times relative to the main peak of 2-ethylhexyl 4-methoxycinnamate and by comparison with reference standards. Quantification is achieved by the external standard method using calibration curves prepared from reference standards of the impurities. The percentage of each impurity can be calculated based on the peak area.

Mandatory Visualizations

Synthesis and Impurity Pathways

Caption: Overview of synthetic routes to 2-ethylhexyl 4-methoxycinnamate and key potential impurities.

Analytical Workflow for Impurity Identification

Caption: General analytical workflow for the identification and quantification of impurities.

Conclusion

The control of impurities in the synthesis of 2-ethylhexyl 4-methoxycinnamate is a critical aspect of ensuring the quality, safety, and efficacy of this widely used cosmetic ingredient. A thorough understanding of the potential impurities arising from different synthetic routes is essential for developing robust analytical methods for their detection and quantification. The GC-MS and HPLC methods outlined in this guide provide a solid foundation for the comprehensive impurity profiling of 2-ethylhexyl 4-methoxycinnamate. Adherence to these analytical principles will enable manufacturers to produce a high-purity product that meets the stringent requirements of the regulatory authorities and ensures consumer safety.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Einecs 255-712-6

Substance Identification: Einecs 255-712-6 is chemically defined as the reaction products of boric acid (H₃BO₃) and propane-1,2,3-triol (glycerol). This substance is a complex mixture that can contain unreacted starting materials and various borate esters formed through the esterification of boric acid with the hydroxyl groups of glycerol. The composition can be variable, making its quantification challenging. Analytical strategies typically focus on quantifying the unreacted boric acid content or characterizing the borate ester complexes.

I. Analytical Methods Overview

A variety of analytical methods can be employed to quantify and characterize the components of this compound. The choice of method depends on the specific analytical goal, such as determining the concentration of free boric acid or identifying the types of borate esters present.

Data Presentation: Summary of Quantitative Analytical Methods

| Analytical Technique | Analyte(s) | Principle | Detection Method | Key Parameters & Notes |

| Titrimetry | Boric Acid | Formation of a stronger acidic complex with glycerol, followed by acid-base titration.[1][2][3][4] | Colorimetric (Phenolphthalein indicator) | A classical and robust method for quantifying total boric acid content. Glycerol is added to enhance the acidity of boric acid.[2][3] |

| Reverse-Phase HPLC | Boric Acid | Chromatographic separation of boric acid from other components in the mixture. | Refractive Index (RI) Detector | Suitable for quantifying boric acid, which lacks a UV chromophore.[5] |

| Ion Chromatography | Borate | Separation of borate ions from other anions.[6][7] | Suppressed Conductivity | Can be used for the determination of borate in aqueous samples. The addition of polyhydroxy compounds like mannitol can enhance sensitivity.[7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Boric Acid | Derivatization of boric acid to a volatile ester (e.g., with triethanolamine) followed by GC separation and MS detection.[8][9] | Mass Spectrometry (MS) | A highly sensitive and selective method for trace-level quantification of boric acid.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Borate Esters | ¹¹B NMR provides information on the coordination state of boron, allowing for the characterization of different borate ester species.[10][11][12] | NMR Spectroscopy | Primarily a qualitative and characterization technique, but can be adapted for quantitative analysis with appropriate standards. |

II. Experimental Protocols

Protocol 1: Quantification of Boric Acid by Titration

This protocol details the determination of the total boric acid content in a sample of this compound. The method is based on the principle that glycerol forms a more acidic complex with boric acid, which can then be accurately titrated with a standard solution of sodium hydroxide.[1][3][4]

Materials:

-

Sample of this compound

-

Glycerol (neutralized to phenolphthalein)

-

Standardized 1 N Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Deionized water

-

Burette, pipette, conical flask, analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 2 grams of the this compound sample into a conical flask.[1]

-

Dissolution: Add 50 mL of deionized water and 100 mL of neutralized glycerol to the flask.[1] Swirl to dissolve the sample completely.

-

Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the sample solution with standardized 1 N NaOH solution from a burette until a permanent pink color is observed.[4]

-

Analysis: Record the volume of NaOH solution used. Repeat the titration at least twice more for concurrent values.

-

Calculation: The percentage of boric acid in the sample can be calculated using the following formula:

% Boric Acid = (V × N × 61.83) / (W × 10)

Where:

-

V = Volume of NaOH solution used (mL)

-

N = Normality of the NaOH solution

-

61.83 = Molecular weight of boric acid

-

W = Weight of the sample (g)

-

Protocol 2: Analysis of Boric Acid by Reverse-Phase HPLC with RI Detection

This protocol provides a general framework for the quantification of unreacted boric acid using HPLC with a refractive index detector.[5]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Isocratic pump

-

Refractive Index (RI) Detector

-

Inertsil C8-4 column (250mm x 4.6mm, 3µm) or equivalent[5]

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: Water: Acetonitrile (70:30 v/v)[5]

-

Flow Rate: 0.5 mL/min[5]

-

Column Temperature: 34°C[5]

-

Detector Temperature: 34°C[5]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of boric acid in the mobile phase at concentrations ranging from 1750 to 5600 µg/mL.[5]

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Quantification: Identify the boric acid peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the amount of boric acid in the sample using the calibration curve.

III. Visualizations

Diagram 1: General Experimental Workflow for Quantification

Caption: General workflow for the quantification of components in this compound.

Diagram 2: Reaction Mechanism of Boric Acid and Glycerol

Caption: Reaction of boric acid and glycerol to form borate esters.

References

- 1. brainly.in [brainly.in]

- 2. Boric acid can be estimated by titration with standard alkali solutions in the presence of glycerol using phenolphthalein as an indicator. What is the function of glycerol in this titration? [doubtnut.com]

- 3. brainly.in [brainly.in]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Procedure for determination of trace ions in boric acid by matrix volatilization-ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. process-nmr.com [process-nmr.com]

Application Note: Analysis of Boric Acid-Glycerol Esters by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed protocol for the quantitative analysis of boric acid-glycerol esters using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Boric acid esters are valuable in various industrial applications, but their analysis can be challenging due to their susceptibility to hydrolysis. This document provides a comprehensive methodology, including sample preparation, HPLC conditions, and data analysis, designed to minimize ester degradation and ensure accurate quantification. The described method is intended for researchers, scientists, and drug development professionals.

Introduction

Boric acid reacts with polyols like glycerol to form esters, which are utilized as antistatic agents, emulsifiers, and in other industrial applications.[1][2] Accurate quantification of these esters is crucial for quality control and formulation development. However, the inherent lability of the borate ester bond, particularly in the presence of water, presents a significant analytical challenge.[3][4][5][6] Hydrolysis of the ester back to boric acid and glycerol can lead to inaccurate quantification of the active ingredient.

This application note details a robust RP-HPLC method designed to mitigate the on-column hydrolysis of boric acid-glycerol esters. The methodology leverages a stationary phase with low silanol activity and an optimized mobile phase to maintain the integrity of the ester during analysis. While direct HPLC methods for boric acid-glycerol esters are not widely published, the principles are adapted from established methods for the analysis of other boronic acid esters, such as pinacol esters, which face similar stability challenges.[3][4][5]

Experimental Protocol

Sample Preparation

The composition of the sample diluent is critical to prevent hydrolysis of the boric acid-glycerol ester before injection.[3][4] Aprotic solvents are recommended.

Protocol:

-

Accurately weigh approximately 10 mg of the boric acid-glycerol ester sample.

-

Transfer the sample to a 10 mL volumetric flask.

-